Hydrocortisone hemisuccinate

Übersicht

Beschreibung

It is widely used for its anti-inflammatory and anti-allergic properties . The compound is often utilized in medical treatments to manage conditions such as adrenal insufficiency, severe allergies, and inflammatory disorders.

Vorbereitungsmethoden

Die Herstellung von Hydrocortison-Hemisuccinat umfasst die folgenden Schritte :

Mischen: Hydrocortison wird gleichmäßig mit Butandisäureanhydrid und einem wasserlöslichen organischen Lösungsmittel vermischt. Zu dieser Mischung werden basische Katalysatoren hinzugefügt.

Rühren: Die Mischung wird 5-30 Stunden lang bei einer Temperatur zwischen 20 °C und 40 °C gerührt.

Filtrieren: Die Mischung wird dann filtriert, um ein Filtrat zu erhalten.

Verdünnen und Kristallisieren: Dem Filtrat werden Wasser und ein zweites wasserlösliches organisches Lösungsmittel zugesetzt, um ein Verdünnungsmittel zu bilden. Dieses Verdünnungsmittel wird unter Rühren zu Wasser gegeben, um eine Kristallisation zu induzieren.

Waschen und Trocknen: Die resultierenden Feststoffe werden gewaschen und getrocknet, um Hydrocortison-Hemisuccinat zu erhalten.

Dieses Verfahren ist aufgrund seiner geringen Produktionskosten, seiner guten Lösungsmittelstabilität und seiner minimalen Umweltbelastung vorteilhaft.

Analyse Chemischer Reaktionen

Hydrocortison-Hemisuccinat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Hydrocortison-Hemisuccinat in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die wichtigsten gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Critical Care Applications

Severe Scorpion Envenomation

Hydrocortisone hemisuccinate has been investigated for its potential benefits in treating severe scorpion envenomation. A study involving 184 children in an intensive care unit found no significant improvement in mortality or hospital stay length when comparing those treated with this compound to controls who received no steroids. The results indicated that while the compound was administered, it did not enhance clinical outcomes in this context .

Adult Cases

Similarly, a retrospective case-control study involving 84 adult patients revealed that the infusion of this compound did not improve outcomes in severe scorpion envenomation cases, as assessed by mechanical ventilation needs and ICU mortality rates .

Gastroenterology Applications

Ulcerative Colitis and Hemorrhagic Proctocolitis

this compound sodium has been tested for rectal administration in patients with ulcerative colitis and hemorrhagic proctocolitis. A controlled trial demonstrated that this treatment led to significant symptomatic remission and mucosal improvement compared to a control group receiving an inert preparation. The study highlighted the efficacy of rectal instillations of this compound sodium in inducing remission in patients with mild to moderate ulcerative colitis .

Oncology Applications

Tumor Suppression

Recent research has indicated that this compound may have anti-tumor properties. In vitro studies have shown that it can inhibit the growth of oral squamous cell carcinomas by inducing endoplasmic reticulum stress, suggesting a potential role in cancer therapy .

Neonatal Care

Bronchopulmonary Dysplasia Prevention

A randomized clinical trial assessed the effects of this compound initiated shortly after birth on very preterm infants receiving mechanical ventilation. The findings indicated that this treatment could reduce the incidence of bronchopulmonary dysplasia, a serious lung condition affecting premature infants .

Summary Table of Applications

Wirkmechanismus

Hydrocortisone hemisuccinate exerts its effects by binding to the cytosolic glucocorticoid receptor . The receptor-ligand complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes. This binding modulates the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects .

Vergleich Mit ähnlichen Verbindungen

Hydrocortison-Hemisuccinat wird mit anderen Kortikosteroiden wie Prednisolon, Dexamethason und Betamethason verglichen . Während all diese Verbindungen entzündungshemmende Eigenschaften gemeinsam haben, ist Hydrocortison-Hemisuccinat in seiner spezifischen Esterform einzigartig, was seine Löslichkeit und Pharmakokinetik beeinflusst. Zu ähnlichen Verbindungen gehören:

- Prednisolon

- Dexamethason

- Betamethason

- Cortisonacetat

Jede dieser Verbindungen hat unterschiedliche Eigenschaften und Anwendungen, was Hydrocortison-Hemisuccinat zu einer wertvollen Ergänzung der Kortikosteroidfamilie macht.

Biologische Aktivität

Hydrocortisone hemisuccinate (HCHS) is a derivative of hydrocortisone, a glucocorticoid with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

This compound exerts its effects primarily through the glucocorticoid receptor (GR). Upon binding to GR, it modulates gene expression, leading to anti-inflammatory and immunosuppressive effects. The compound inhibits phospholipase A2, which reduces the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, it suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other inflammatory transcription factors, promoting the expression of anti-inflammatory genes such as interleukin-10 (IL-10) .

2. Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its efficacy and safety profile.

| Parameter | Value |

|---|---|

| Volume of Distribution | Total: 39.82 L; Free: 474.38 L |

| Protein Binding | 90.1% bound (56.2% to albumin) |

| Half-Life | Oral: 2.15 h; IV: 1.9 ± 0.4 h |

| Clearance | Oral: 12.85 L/h; IV: 18.2 ± 4.2 L/h |

The compound is metabolized primarily in the liver via cytochrome P450 enzymes, producing several metabolites including cortisone and tetrahydrocortisol .

3. Clinical Applications

This compound is used in various clinical scenarios, particularly in treating conditions requiring rapid glucocorticoid action.

3.1 Case Studies

- Septic Shock : A study involving patients with septic shock demonstrated that low doses of hydrocortisone significantly improved survival rates compared to placebo . Patients received intravenous HCHS at 50 mg every six hours, leading to enhanced hemodynamic stability.

- Adrenal Insufficiency : In patients with adrenal insufficiency, HCHS has been shown to restore cortisol levels effectively when administered intravenously, with bioavailability estimates indicating nearly complete absorption following oral administration .

3.2 Immunological Effects

Research has indicated that HCHS can influence immune responses by modulating complement activity. A study found that concentrations as low as 0.01 mg/ml significantly reduced complement-mediated lysis of sensitized sheep erythrocytes . This suggests potential applications in autoimmune conditions where modulation of the immune response is beneficial.

4. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against Staphylococcus aureus. At concentrations around 1.4 mg/mL, HCHS was found to influence bacterial metabolism and antibiotic susceptibility, indicating its dual role as an anti-inflammatory and antimicrobial agent .

5. Summary of Findings

The biological activity of this compound underscores its importance in clinical practice:

- Anti-inflammatory Effects : Inhibition of pro-inflammatory pathways through GR modulation.

- Pharmacokinetic Profile : Favorable absorption and distribution characteristics.

- Clinical Efficacy : Proven benefits in septic shock and adrenal insufficiency management.

- Immunomodulation : Significant effects on immune lysis and potential antimicrobial activity.

Eigenschaften

IUPAC Name |

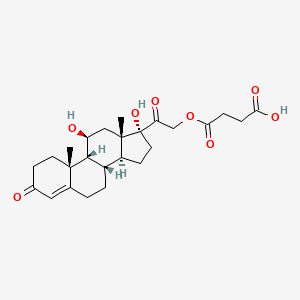

4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQWXZAWFPZJDA-CGVGKPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-04-2 (hydrochloride salt) | |

| Record name | Hydrocortisone hemisuccinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40872905 | |

| Record name | Cortisol 21-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2203-97-6, 125-04-2 | |

| Record name | Hydrocortisone hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone hemisuccinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisol 21-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocortisone 21-(sodium succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE HEMISUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHV1VP592V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hydrocortisone hemisuccinate exert its effects on the body?

A1: this compound is a synthetic glucocorticoid that acts as a prodrug. [] Upon administration, it is rapidly hydrolyzed to hydrocortisone, which is the active form of the drug. [] Hydrocortisone exerts its effects by binding to glucocorticoid receptors located in the cytoplasm of target cells. [] This binding triggers a cascade of downstream events, including translocation of the receptor complex to the nucleus, modulation of gene expression, and ultimately, alteration of cellular functions. [, ]

Q2: Does this compound affect the immune response?

A2: Yes, one of the key downstream effects of hydrocortisone is the suppression of the immune response. [, , ] This occurs through various mechanisms, including inhibition of inflammatory mediators, reduction in the number and activity of immune cells, and interference with the production of antibodies. [, ]

Q3: How does age influence the anti-insulin effect of this compound?

A3: Studies in rats have revealed that this compound demonstrates an age-dependent anti-insulin effect. [] Specifically, the compound exhibits a rapid anti-insulin effect, but the magnitude of this effect varies across different age groups of rats. []

Q4: Are there any known interactions between this compound and the nervous system?

A4: Research suggests that intravenous administration of this compound in rabbits can induce bioelectrical changes within specific brain regions, including the septal nuclei and dorsal hippocampus. [] These changes manifest as alterations in the electroencephalogram (EEG) patterns, suggesting an interaction between hydrocortisone and neuronal activity. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided abstracts do not explicitly state the molecular formula and weight, they do confirm its identity as a hemisuccinate ester of hydrocortisone. [] This implies the addition of a succinic acid moiety to the hydrocortisone molecule. Based on this information, we can deduce the following:

Q6: Is there information available on material compatibility, stability, catalytic properties, or computational studies related to this compound?

A6: The provided abstracts primarily focus on the clinical applications and pharmacological aspects of this compound. Information regarding material compatibility, catalytic properties, or computational studies is not included in these research articles.

Q7: Are there strategies to improve the stability of this compound formulations?

A9: Research indicates that incorporating alkyl substitutions on the mono-esterified dicarboxylic acid portion of steroid hemi-esters, such as this compound, can significantly enhance their stability in aqueous solutions. [] This increased stability is attributed to steric hindrance, which hinders the approach of hydroxyl ions and thus slows down the rate of hydrolysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.